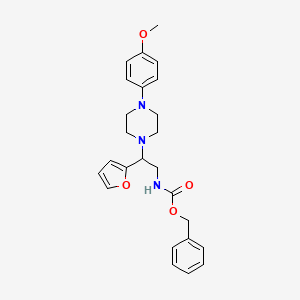

Benzyl (2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate, also known as Furanocarbazole (FCZ), is a synthetic organic compound that belongs to the carbamate family. FCZ has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Prodrugs for Amidines

The synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan under mild conditions has been explored for their application as prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. This study highlights the potential of such compounds in enhancing oral bioavailability and reducing toxicity compared to the parent drug. Specifically, 4-fluorophenyl carbamate and 4-methoxyphenyl carbamate analogues exhibited significant anti-PCP activity, underscoring the therapeutic potential of carbamate modifications in drug development (Rahmathullah et al., 1999).

Novel Heterocyclic Compounds

Research into novel series of 4-methoxy and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives has shown promising results in DPPH radical-scavenging activity and antiproliferative activity against various cancer cell lines. This study demonstrates the synthesis and biological evaluation of these compounds, providing insights into their potential applications in cancer treatment and as antioxidants (El-Sawy et al., 2013).

Anticancer and Antiangiogenic Activity

The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have been investigated for their in vitro and in vivo anticancer and antiangiogenic activities. One compound, in particular, showed potent antitumor activity in a murine model, highlighting the potential of benzofuran derivatives in cancer therapy (Romagnoli et al., 2015).

Synthesis of Bio-Based Benzoxazines

Fully bio-based benzoxazine monomers synthesized from guaiacol, furfurylamine, and stearylamine have been explored for their potential in copolymerization. These findings have implications for the development of new, fully bio-based polybenzoxazines with desirable thermal and mechanical properties, contributing to the field of sustainable materials science (Wang et al., 2012).

Anthelmintic Activity

The synthesis of benzimidazole-2-carbamates and their evaluation for anthelmintic activity against various parasites demonstrate the potential of these compounds in treating parasitic infections. This research contributes to the development of new treatments for diseases caused by parasites like Ancylostoma ceylanicum and Hymenolepis nana (Dubey et al., 1985).

properties

IUPAC Name |

benzyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c1-30-22-11-9-21(10-12-22)27-13-15-28(16-14-27)23(24-8-5-17-31-24)18-26-25(29)32-19-20-6-3-2-4-7-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRVAPHXMPOASZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2681298.png)

![N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2681300.png)

![1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2681302.png)